A Technical Guide to the Physicochemical Properties of 1,4-Dimethyl-3,4-dihydroisoquinoline
A Technical Guide to the Physicochemical Properties of 1,4-Dimethyl-3,4-dihydroisoquinoline
Abstract
1,4-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic compound belonging to the dihydroisoquinoline class, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and the interpretation of its biological activity. This guide provides a comprehensive technical overview of the known and predicted properties of 1,4-Dimethyl-3,4-dihydroisoquinoline (CAS 59261-37-9), alongside detailed, field-proven protocols for their experimental determination and characterization. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data for researchers and drug development professionals.
Molecular Identity and Structural Framework
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 1,4-Dimethyl-3,4-dihydroisoquinoline is defined by a bicyclic system where a benzene ring is fused to a dihydropyridine ring, with methyl substitutions at the C1 and C4 positions.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1,4-dimethyl-3,4-dihydroisoquinoline | PubChem[1] |
| CAS Number | 59261-37-9 | PubChem[1] |
| Molecular Formula | C₁₁H₁₃N | PubChem[1] |
| Canonical SMILES | CC1CN=C(C2=CC=CC=C12)C | PubChem[1] |
| InChI | InChI=1S/C11H13N/c1-8-7-12-9(2)11-6-4-3-5-10(8)11/h3-6,8H,7H2,1-2H3 | PubChem[1] |
| InChIKey | BEGGTDKXWFOTME-UHFFFAOYSA-N | PubChem[1] |
Predicted Physicochemical Characteristics
Computational models provide valuable initial estimates of a molecule's properties, guiding experimental design and predicting its behavior in biological systems. The following properties for 1,4-Dimethyl-3,4-dihydroisoquinoline have been calculated using established algorithms.
Expert Insight: These computed values, particularly XLogP3 and TPSA, are critical first-pass filters in drug discovery. An XLogP3 of 2.0 suggests moderate lipophilicity, indicating a good potential for membrane permeability without being excessively greasy, which could lead to poor aqueous solubility or non-specific binding. The low TPSA is typical for molecules lacking highly polar functional groups and further supports good membrane transport characteristics.
Table 2: Computed Physicochemical Data
| Property | Value | Significance in Drug Development | Source |
|---|---|---|---|
| Molecular Weight | 159.23 g/mol | Adherence to Lipinski's Rule of Five (MW < 500) | PubChem[1][2] |
| Exact Mass | 159.104799419 Da | High-resolution mass spectrometry target | PubChem[1][2] |
| XLogP3 (Lipophilicity) | 2.0 | Predicts membrane permeability and solubility | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 12.4 Ų | Correlates with passive molecular transport | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 1 | Influences solubility and receptor binding | PubChem[1][2] |
| Hydrogen Bond Donor Count | 0 | Influences solubility and receptor binding | PubChem[1] |
| Rotatable Bond Count | 0 | Relates to conformational flexibility and binding entropy | PubChem[1] |
| Complexity | 195 | A measure of structural intricacy | PubChem[1][2] |
Synthesis and Purification Strategy
The synthesis of 3,4-dihydroisoquinolines is classically achieved via the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclodehydration of a β-phenylethylamide.[3][4] This remains one of the most robust and widely used methods for constructing this heterocyclic core.[5][6]
Caption: Proposed synthetic workflow for 1,4-Dimethyl-3,4-dihydroisoquinoline.
Experimental Protocol: Synthesis via Bischler-Napieralski Reaction
Causality: The choice of a strong dehydrating agent like phosphorus oxychloride (POCl₃) is critical. It acts as a Lewis acid to activate the amide carbonyl, facilitating the electrophilic aromatic substitution reaction where the electron-rich benzene ring attacks the activated intermediate to form the new heterocyclic ring.
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Amide Formation:
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To a solution of 1-phenylpropan-2-amine (1.0 eq) in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add a non-nucleophilic base such as triethylamine (1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.1 eq) dropwise. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
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Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.
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Work up the reaction by washing with aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(1-phenylpropan-2-yl)acetamide.
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-
Cyclization:
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Dissolve the crude amide from the previous step in a high-boiling point, anhydrous solvent like toluene or acetonitrile.
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Add phosphorus oxychloride (POCl₃, 2-3 eq) dropwise at room temperature. The reaction is often exothermic.
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Heat the mixture to reflux (80-110 °C) and monitor by TLC/LC-MS. The reaction typically takes 2-8 hours.
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Once complete, cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., 6N NaOH) to pH > 10. This neutralizes the acidic reagents and deprotonates the product, making it extractable into an organic solvent.
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Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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-
Purification:
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The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective. The imine functionality is weakly basic, so adding a small amount of triethylamine (0.5-1%) to the eluent can prevent streaking and improve resolution.
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Combine fractions containing the pure product and concentrate to yield 1,4-Dimethyl-3,4-dihydroisoquinoline as a pale yellow oil or low-melting solid.
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Structural Elucidation and Spectroscopic Analysis
Unambiguous structural confirmation requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[7] Both ¹H and ¹³C NMR are required for full characterization.
Expert Insight: The Anomaly of Line Broadening Researchers should be aware that 3,4-dihydroisoquinolines can exhibit anomalous ¹H NMR spectra, characterized by significant line broadening of the signals for protons at the C1 and C3 positions.[7][8] This phenomenon can be solvent-dependent and is thought to arise from slow conformational exchange or aggregation. If signals are unexpectedly broad or absent, acquiring the spectrum at an elevated temperature or in a different solvent (e.g., benzene-d₆) may resolve the issue.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|---|
| C1 | - | - | ~165 (Imine C) | Quaternary carbon, no ¹H signal. |
| C1-CH₃ | ¹H, ¹³C | ~2.3-2.5 (singlet, 3H) | ~20-25 | Methyl on an imine carbon. |
| C3 | ¹H, ¹³C | ~3.6-3.8 (triplet, 2H) | ~45-50 | Methylene protons adjacent to nitrogen. |
| C4 | ¹H, ¹³C | ~2.8-3.0 (multiplet, 1H) | ~30-35 | Methine proton, coupled to C3-H₂ and C4-CH₃. |
| C4-CH₃ | ¹H, ¹³C | ~1.2-1.4 (doublet, 3H) | ~15-20 | Methyl on a chiral center, coupled to C4-H. |
| Aromatic | ¹H, ¹³C | ~7.0-7.4 (multiplets, 4H) | ~125-140 | Standard aromatic region signals. |
Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (typically CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a good first choice, but if line broadening is observed, re-run the sample in DMSO-d₆ or benzene-d₆.[7]
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Data Acquisition:
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Acquire a standard ¹H NMR spectrum.
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Acquire a broadband proton-decoupled ¹³C NMR spectrum.
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For unambiguous assignment, acquire 2D NMR spectra such as COSY (to confirm H-H couplings, e.g., between C4-H and C4-CH₃) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons). This is a self-validating step, as the connectivity map from 2D NMR must be consistent with the proposed structure.
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Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Protocol: Electron Impact Mass Spectrometry (EI-MS)
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Methodology: Introduce a dilute solution of the sample into the mass spectrometer. EI-MS bombards the molecule with high-energy electrons, causing ionization and fragmentation.[9]
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Expected Data:
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Molecular Ion (M⁺•): A strong peak at m/z = 159, corresponding to the exact mass of the molecule.
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Key Fragments: Expect a significant fragment at m/z = 144, corresponding to the loss of a methyl radical ([M-15]⁺), which is a very common and stable fragmentation pathway. Other fragments may arise from cleavages within the dihydro-pyridine ring.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[9]
Protocol: IR Analysis
-
Sample Preparation: Prepare the sample as either a thin film on a salt plate (if it's an oil) or as a KBr pellet (if it's a solid).
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Expected Absorption Bands:
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~3050-3000 cm⁻¹: Aromatic C-H stretch.
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~2980-2850 cm⁻¹: Aliphatic C-H stretch.
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~1640-1660 cm⁻¹: C=N (imine) stretch. This is a key diagnostic peak.
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~1600, 1480 cm⁻¹: C=C aromatic ring stretches.
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Experimental Determination of Physical Properties
While computational data is useful, experimentally determined values for properties like solubility and pKa are essential for any application in materials science or drug development.
Solubility Assessment
Causality: Solubility dictates how a compound can be formulated for administration and how it behaves in biological assays. Assessing solubility in both aqueous and organic solvents is critical. A compound's utility is severely limited if it cannot be dissolved in an appropriate vehicle.
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- 2. echemi.com [echemi.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. ias.ac.in [ias.ac.in]
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